molecular formula C10H6Cl2N2O2 B2358699 N-(2,5-dichlorophenyl)-1,2-oxazole-5-carboxamide CAS No. 941957-56-8

N-(2,5-dichlorophenyl)-1,2-oxazole-5-carboxamide

Cat. No.: B2358699
CAS No.: 941957-56-8
M. Wt: 257.07
InChI Key: MILDPFCIKAHGKF-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-1,2-oxazole-5-carboxamide is a chemical compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . This compound has been studied for its various applications in scientific research, including drug discovery, material science, and chemical synthesis.

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that N-(2,5-dichlorophenyl)-1,2-oxazole-5-carboxamide may also interact with various biological targets.

Mode of Action

Some compounds with similar structures have been found to inhibit the transcription factor nf-κb . This suggests that this compound might interact with its targets and cause changes in cellular processes, potentially through the inhibition of key transcription factors.

Biochemical Pathways

Compounds that inhibit the transcription factor nf-κb, like some structurally similar compounds do , can affect a wide range of biochemical pathways, including those involved in inflammation, immunity, cell proliferation, and apoptosis.

Result of Action

The inhibition of the transcription factor nf-κb, as suggested by the action of some structurally similar compounds , can lead to a wide range of effects at the molecular and cellular levels, potentially influencing processes such as inflammation, immunity, cell proliferation, and apoptosis.

Chemical Reactions Analysis

N-(2,5-dichlorophenyl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

N-(2,5-dichlorophenyl)-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of chemical structure and biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-6-1-2-7(12)8(5-6)14-10(15)9-3-4-13-16-9/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILDPFCIKAHGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C2=CC=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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